

Electrophysiological effects of (+)-PD 128907 hydrochloride on dopamine neurons

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Compound of Interest

Compound Name: (+)-PD 128907 hydrochloride

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Application Notes and Protocols for (+)-PD 128907 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Topic: Electrophysiological Effects of (+)-PD 128907 Hydrochloride on Dopamine Neurons

Introduction

(+)-PD 128907 hydrochloride is a potent and selective agonist for the dopamine D3 receptor, exhibiting significantly lower affinity for D2 and D4 receptors.[1][2] Its selectivity makes it a valuable pharmacological tool for investigating the role of D3 receptors in regulating dopamine neuron activity, dopamine release, and associated behaviors. These application notes provide a summary of the electrophysiological effects of (+)-PD 128907, detailed experimental protocols for its use, and visualizations of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **(+)-PD 128907 hydrochloride**'s interaction with dopamine receptors and its effects on neuronal function.

Table 1: Receptor Binding and Functional Potency



Parameter	Receptor	Value	Cell/Tissue Type	Radioligand	Reference
Ki	Human D3	1 nM	CHO-K1 cells	[3H]spiperon e	[1][2]
Human D2	1183 nM	CHO-K1 cells	[3H]spiperon e	[1][2]	
Human D4	7000 nM	CHO-K1 cells	[3H]spiperon e	[1][2]	
Rat D3	1 nM	Rat Brain	[3]	_	
Rat D2	620 nM	Rat Brain	[3]		
Rat D4	720 nM	Rat Brain	[3]		
EC50	Dopamine D3 Receptor	0.64 nM	CHO-K1 cells	[1]	
Inhibition of Cell Firing (VTA)	33 nM	Rat midbrain slices	[3][4]		
Inhibition of Cell Firing (SNc)	38 nM	Rat midbrain slices	[3][4]		
Inhibition of Dopamine Release (Caudate- Putamen)	66 nM	Rat striatal slices	[3][4]		

Table 2: In Vivo Effects on Extracellular Dopamine



Parameter	Effect	Dose/Conce ntration	Brain Region	Animal Model	Reference
IC25	Decrease in dialysate dopamine	61 nM (intra- striatal)	Ventral Striatum	Wild Type Mice	[5]
Decrease in dialysate dopamine	1327 nM (intra-striatal)	Ventral Striatum	D3 Knockout Mice	[5]	
Decrease in dialysate dopamine	0.05 mg/kg i.p.	Ventral Striatum	Wild Type Mice	[5]	•
Decrease in dialysate dopamine	0.44 mg/kg i.p.	Ventral Striatum	D3 Knockout Mice	[5]	•

Experimental Protocols

Detailed methodologies for key experiments investigating the electrophysiological effects of (+)-PD 128907 are provided below.

Protocol 1: In Vitro Electrophysiology - Brain Slice Recordings

This protocol is designed to measure the direct effects of (+)-PD 128907 on the firing rate of dopamine neurons in midbrain slices.

1. Brain Slice Preparation:

- Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with icecold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thickness)
 containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) using a
 vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.



2. Electrophysiological Recording:

- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
- Visualize dopamine neurons using infrared-differential interference contrast (IR-DIC) microscopy.
- Perform whole-cell patch-clamp or extracellular single-unit recordings from identified dopamine neurons.[6][7]
- For patch-clamp, use borosilicate glass pipettes (2.5–3.5 MΩ) filled with an appropriate internal solution.[7]
- Establish a stable baseline recording of spontaneous firing activity.

3. Drug Application:

- Prepare stock solutions of (+)-PD 128907 hydrochloride in water or a suitable solvent.
- Dilute the stock solution to the final desired concentrations in aCSF immediately before application.
- Bath-apply cumulative concentrations of (+)-PD 128907 to the slice and record the change in firing rate.
- Construct a concentration-response curve to determine the EC50 for the inhibition of firing.
 [3]

4. Data Analysis:

- Analyze the firing frequency (spikes/second) before and after drug application.
- Normalize the firing rate to the baseline period.
- Fit the concentration-response data to a sigmoidal curve to calculate the EC50.

Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

FSCV is employed to measure real-time changes in dopamine release and uptake in response to electrical stimulation and modulation by (+)-PD 128907.[8][9]

- 1. Slice Preparation and Electrode Placement:
- Prepare brain slices containing the striatum (caudate-putamen or nucleus accumbens) as described in Protocol 1.



- Place a carbon-fiber microelectrode (e.g., 7 μm diameter) into the striatal region of interest.
 [10]
- Position a bipolar stimulating electrode nearby to evoke dopamine release.

2. FSCV Recording:

- Apply a triangular voltage waveform (e.g., -0.4 V to +1.2 V and back) at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[11]
- Use background subtraction to isolate the voltammetric signal for dopamine.[9]
- Electrically stimulate the tissue (e.g., single pulse) to evoke dopamine release and record the resulting change in extracellular dopamine concentration.

3. Drug Application and Analysis:

- Establish a stable baseline of stimulated dopamine release.
- Bath-apply increasing concentrations of (+)-PD 128907.
- Measure the peak height of the dopamine signal to quantify the amount of dopamine released.
- Analyze the decay kinetics of the signal to assess dopamine uptake.
- Determine the EC50 for the inhibition of dopamine release.[10] Note that (+)-PD 128907 has been shown to have a greater effect on inhibiting dopamine release in the nucleus accumbens shell compared to the caudate-putamen.[10]

Protocol 3: In Vivo Microdialysis

This protocol allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal.

1. Surgical Implantation:

- Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame.
- Implant a microdialysis guide cannula targeting the desired brain region (e.g., ventral striatum).
- Allow the animal to recover from surgery.

2. Microdialysis Procedure:

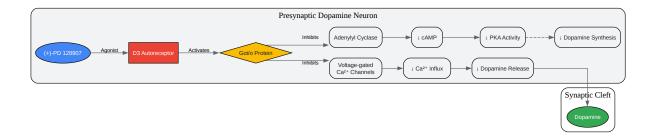
- Insert a microdialysis probe through the guide cannula.
- Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 μL/min).



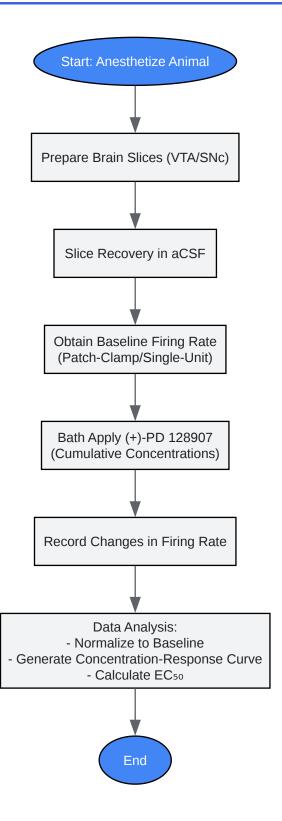
- Collect dialysate samples at regular intervals (e.g., every 20 minutes).
- Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- 3. Drug Administration and Data Analysis:
- After establishing a stable baseline of dopamine levels, administer (+)-PD 128907 systemically (e.g., intraperitoneally) or locally via reverse dialysis.[5]
- Continue collecting dialysate samples to measure the drug's effect on extracellular dopamine.
- Express the dopamine concentrations as a percentage of the baseline levels.
- Compare the effects in wild-type versus D3 receptor knockout mice to confirm the D3 receptor-mediated mechanism.[5]

Visualizations Signaling Pathway of (+)-PD 128907 on Dopamine Neurons

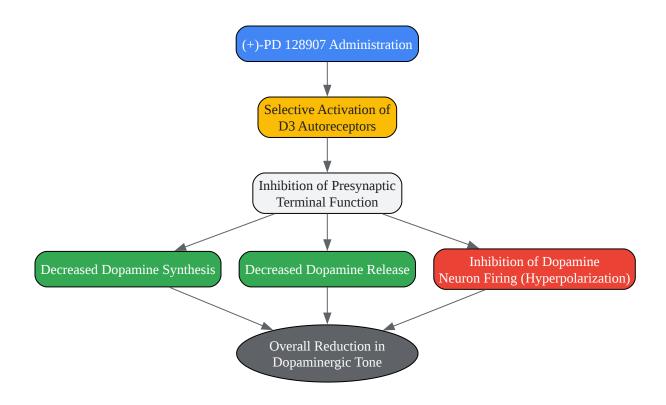












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